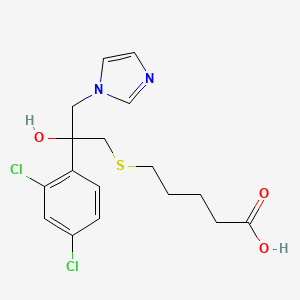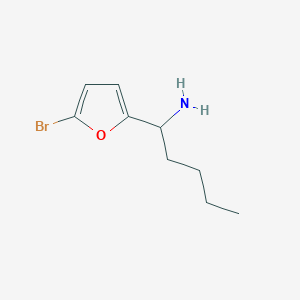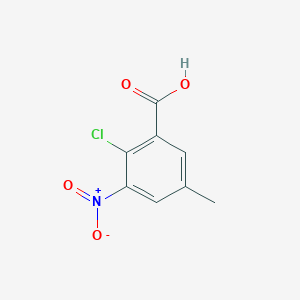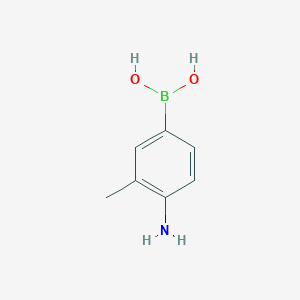![molecular formula C13H8BrIN2 B15219850 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine CAS No. 947533-53-1](/img/structure/B15219850.png)
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases . The unique structure of this compound, characterized by the presence of bromine and iodine atoms, makes it a valuable scaffold for further chemical modifications and functionalizations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with 4-iodobenzaldehyde, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, are commonly used to introduce new substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting infectious diseases, cancer, and neurological disorders.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways . The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 2-(4-Iodophenyl)imidazo[1,2-a]pyridine
- 8-Bromoimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Comparison: 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is unique due to the simultaneous presence of bromine and iodine atoms, which enhances its reactivity and binding properties compared to its analogues . This dual halogenation provides a versatile platform for further chemical modifications, making it a valuable compound in drug discovery and material science .
Propiedades
Número CAS |
947533-53-1 |
|---|---|
Fórmula molecular |
C13H8BrIN2 |
Peso molecular |
399.02 g/mol |
Nombre IUPAC |
8-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H |
Clave InChI |
JCSFSMCRWIXOEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)




![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)

![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)


![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)



